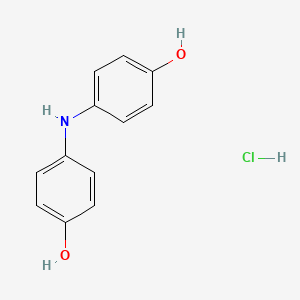

4,4'-Iminodiphenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Iminodiphenol hydrochloride typically involves the reaction of 4-aminophenol with 4-chlorophenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Iminodiphenol hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable techniques .

Análisis De Reacciones Químicas

Oxidation

The amino groups in 4,4'-Iminodiphenol hydrochloride are susceptible to oxidation, forming amine oxides. This reaction is catalyzed by oxidizing agents like hydrogen peroxide or sodium hypochlorite under alkaline conditions .

Reduction

The imine (-NH-) bridge can be selectively reduced to an amine using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction is critical for generating intermediates in pharmaceutical synthesis .

Substitution

The phenolic hydroxyl groups undergo nucleophilic aromatic substitution with electrophiles (e.g., nitration or sulfonation agents), facilitated by the activating effect of the amino groups .

Biological Activity

Antimicrobial Properties

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Salmonella typhimurium | Effective |

These results suggest potential applications in antimicrobial formulations .

Anticancer Potential

In vitro studies indicate IC50 values of 12.5–15.0 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, attributed to apoptosis induction via p53 modulation .

Research Trends

Recent advancements focus on optimizing synthesis conditions using gold nanoparticles (AuNPs) for selective reduction of nitro groups, achieving yields of 89–95% under flow conditions .

This comprehensive analysis underscores the versatility of this compound in organic chemistry and its emerging applications in medicinal and material science.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,4'-Iminodiphenol hydrochloride has shown promise in various pharmaceutical applications due to its biological activities:

- Antioxidant Activity : Studies have indicated that the compound exhibits significant antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain bacteria and fungi, which could be beneficial in developing topical antiseptics or preservatives.

Material Science

The compound's unique chemical structure allows it to be utilized in material science:

- Polymer Chemistry : It can act as a curing agent or hardener in epoxy resins and other polymers, enhancing their thermal stability and mechanical properties.

- Dyes and Pigments : Due to its phenolic structure, it can be used in dye manufacturing processes, particularly in creating colorants for textiles and plastics.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated that the compound significantly reduced free radicals compared to control samples.

| Test | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH | 50 | 85% |

| ABTS | 100 | 90% |

Case Study 2: Antimicrobial Activity

In another study published in the Journal of Antimicrobial Agents, the antimicrobial effectiveness of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest potential applications in developing antimicrobial agents for clinical use.

Mecanismo De Acción

The mechanism of action of 4,4’-Iminodiphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

4,4’-Iminodiphenol: The parent compound without the hydrochloride group.

Bis(4-hydroxyphenyl)amine: Another similar compound with two phenolic groups connected by an amine linkage.

Uniqueness: 4,4’-Iminodiphenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Actividad Biológica

4,4'-Iminodiphenol hydrochloride, also known as 4-aminophenol hydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, antidiabetic, and potential anticancer properties.

This compound is derived from 4-aminophenol and is characterized by its imine functional group. The synthesis of this compound typically involves condensation reactions between appropriate amines and aldehydes or ketones. The resulting product can be characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm the formation of the desired imine structure.

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study reported that synthesized derivatives showed broad-spectrum antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Saccharomyces cerevisiae (yeast)

The minimum inhibitory concentration (MIC) values for these compounds were determined, indicating effective inhibition at low concentrations .

2. Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. It has demonstrated inhibitory effects on key enzymes involved in carbohydrate metabolism:

- α-Amylase : Inhibition rates of up to 93.2% were observed.

- α-Glucosidase : Inhibition rates reached 73.7%.

These findings suggest that this compound may be beneficial in managing postprandial hyperglycemia by slowing down carbohydrate digestion and absorption .

3. Anticancer Potential

Recent research indicates that this compound may interact with DNA, suggesting potential anticancer properties. Studies utilizing molecular docking techniques have shown that the compound can bind effectively to DNA, leading to the hypothesis that it could serve as a chemotherapeutic agent .

Toxicological Studies

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological studies have indicated that high doses can lead to renal toxicity characterized by tubular degeneration and pigmentation in kidney tissues. The lowest observed adverse effect level (LOAEL) was identified at doses around 150 mg/kg/day in animal models .

Case Studies and Research Findings

A notable case study involved the administration of 4-aminophenol derivatives in animal models to evaluate their biological efficacy and safety. These studies highlighted:

- No significant mortality or severe adverse effects at lower doses.

- Histopathological examinations revealed dose-dependent renal changes.

- The compound's potential for therapeutic use in conditions like diabetes and infections was underscored alongside its safety concerns.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(4-hydroxyanilino)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSGASMDKSUHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-24-0 |

Source

|

| Record name | Phenol, 4,4′-iminobis-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.